molecular formula C18H20N2O2 B2396021 (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-62-2

(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2396021
CAS No.: 853752-62-2
M. Wt: 296.37
InChI Key: JIWSBOJCPOPFCL-UHFFFAOYSA-N
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Description

(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core linked to a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzimidazole intermediate with 2-(2,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Methanol Group: The final step is the reduction of the benzimidazole intermediate using a reducing agent like sodium borohydride to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    2-(2,4-Dimethylphenoxy)ethyl benzimidazole: Lacks the methanol group.

    Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.

Uniqueness

(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the dimethylphenoxyethyl group and the methanol group, which confer specific chemical and biological properties

Properties

IUPAC Name

[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-7-8-17(14(2)11-13)22-10-9-20-16-6-4-3-5-15(16)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWSBOJCPOPFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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